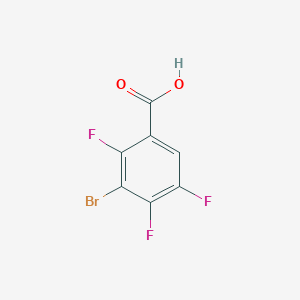

3-Bromo-2,4,5-trifluorobenzoic acid

Overview

Description

Synthesis Analysis

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid, closely related to 3-Bromo-2,4,5-trifluorobenzoic acid, has been achieved via sequential Grignard exchange and carboxylation reactions using microreactors. This process involves the generation of an aryl-Grignard reagent followed by its reaction with gaseous CO2, leading to high yield and purity of the product after simple and extractive workup. The use of microflow systems facilitates these reactions, demonstrating the efficiency of modern synthetic methodologies in producing complex fluorinated compounds (Deng et al., 2015).

Molecular Structure Analysis

Studies on molecular recognition involving derivatives of dihydroxybenzoic acid and their bromo derivatives with N-donor compounds have provided insights into the molecular structure and interactions of these compounds. Such analyses highlight the importance of hydrogen bonding in the formation of supramolecular assemblies, which are crucial for understanding the chemical behavior of 3-Bromo-2,4,5-trifluorobenzoic acid and related molecules (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

The preparation of 3-bromo-2,4,5-trifluorobenzoic acid and its conversion to 8-bromoquinolonecarboxylic acids demonstrate the compound's reactivity and potential as an intermediate for pharmaceutical synthesis. This process involves the preparation of key intermediates and showcases the compound's versatility in organic synthesis (Renau, Sanchez, & Domagala, 1996).

Scientific Research Applications

It is used for producing lithium 3-chloro/bromo-2-lithiobenzoates, which can be employed in electrophilic quenching (Gohier & Mortier, 2003).

This compound serves as a key intermediate in the synthesis of 8-bromo-4-oxo-3-quinolinecarboxylic acids (Renau, Sanchez & Domagala, 1996).

It is crucial in the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids (Schlosser & Heiss, 2003).

This acid is a useful intermediate for synthesizing quinolone antibacterials (Turner & Suto, 1993).

Its derivatives are helpful in scientific research for their preparation and general methods for their preparation (Cavill, 1945).

Safety and Hazards

Mechanism of Action

Target of Action

3-Bromo-2,4,5-trifluorobenzoic acid is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The compound’s primary targets are the organoboron reagents used in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . This process involves the transfer of an organoboron group from the boron atom to a transition metal, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 3-Bromo-2,4,5-trifluorobenzoic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound is expected to have high GI absorption and is BBB permeant . Its lipophilicity, as indicated by Log Po/w, is 1.47 (iLOGP), suggesting it may have good bioavailability .

Result of Action

The primary result of the action of 3-Bromo-2,4,5-trifluorobenzoic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The action of 3-Bromo-2,4,5-trifluorobenzoic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the compound’s stability may be influenced by storage conditions .

properties

IUPAC Name |

3-bromo-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVLSESGZBAPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382533 | |

| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4,5-trifluorobenzoic acid | |

CAS RN |

104222-42-6 | |

| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

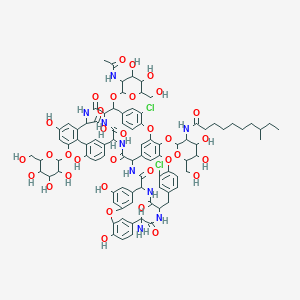

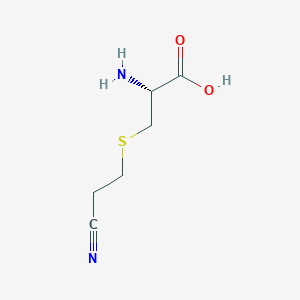

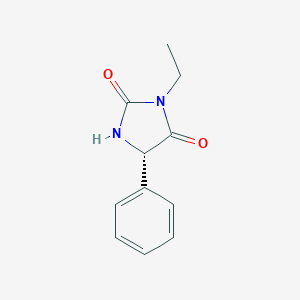

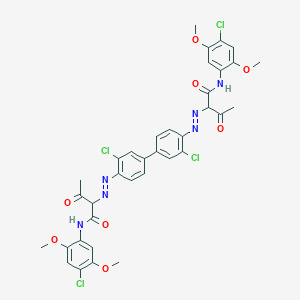

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 8-bromoquinolonecarboxylic acids using 3-Bromo-2,4,5-trifluorobenzoic acid?

A: The synthesis of 8-bromoquinolonecarboxylic acids, a class of compounds with potential biological activity, is significantly improved by using 3-Bromo-2,4,5-trifluorobenzoic acid as a key intermediate [, ]. This method offers a more efficient and practical approach compared to previously available procedures.

Q2: What is the synthetic route for preparing 8-bromoquinolonecarboxylic acids from 3-Bromo-2,4,5-trifluorobenzoic acid?

A2: The synthesis involves several steps:

- Preparation of 3-Bromo-2,4,5-trifluorobenzoic acid (3): This compound is synthesized in two steps from a known oxazoline [].

- Formation of the Borate Ester (8): 3-Bromo-2,4,5-trifluorobenzoic acid is then used to form the borate ester, which serves as a crucial intermediate [].

- Conversion to 8-bromoquinolonecarboxylic acids (10a-10d): The borate ester (8) is further reacted to obtain a series of 8-bromo-4-oxo-3-quinolinecarboxylic acids (10a-10d) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)

![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)